5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a bromine atom attached to a phenyl ring, an ethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromobenzohydrazide with ethyl chloroformate in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions.
Industrial Applications: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-ethyl-1,2,4-oxadiazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole: The bromine atom is in a different position, affecting its electronic properties and reactivity.
5-(2-Chlorophenyl)-3-ethyl-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
5-(2-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom at the 2-position of the phenyl ring. This specific substitution pattern influences its reactivity, electronic properties, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
InChI Key |
WPPZUOKHIPUHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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